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Compound of Interest

Compound Name: 1-Cyclopentene-1-methanol

CAS No.: 1120-80-5

Cat. No.: B3045692

Get Quote

Spectroscopic Data Guide: 1-Cyclopentene-1-
methanol
Executive Summary & Compound Identity
1-Cyclopentene-1-methanol (CAS: 1120-80-5) is a cyclic allylic alcohol widely utilized as a

building block in the synthesis of terpenes, pheromones, and pharmaceutical intermediates. Its

structure features a hydroxymethyl group attached to the vinyl position of a cyclopentene ring,

imparting unique spectroscopic signatures distinguishable from its saturated or isomeric

counterparts.

This guide provides a definitive breakdown of the spectroscopic characteristics (NMR, IR, MS)

required for the rigorous identification and quality control of this compound.
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Property Detail

IUPAC Name (1-Cyclopenten-1-yl)methanol

CAS Number 1120-80-5

Molecular Formula C₆H₁₀O

Molecular Weight 98.14 g/mol

Appearance Colorless to pale yellow oil

Solubility
Soluble in alcohols, ethers, CHCl₃; sparingly

soluble in water

Synthesis & Preparation Context
Understanding the synthetic origin is critical for interpreting impurity profiles. 1-Cyclopentene-
1-methanol is typically prepared via the hydride reduction of methyl 1-

cyclopentenecarboxylate.

Reagents: Sodium Borohydride (NaBH₄) with additives or Red-Al (Sodium bis(2-

methoxyethoxy)aluminum hydride).

Common Impurities: Residual starting ester (carbonyl stretch ~1720 cm⁻¹), over-reduced

cyclopentylmethanol (loss of vinyl signals), or solvent residues (THF, Toluene).

Characterization Workflow
The following diagram outlines the logical flow for validating the compound's identity using

spectroscopic data.
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Caption: Step-by-step spectroscopic validation workflow for 1-Cyclopentene-1-methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural confirmation. The data below corresponds to the

compound dissolved in deuterochloroform (CDCl₃).

¹H NMR Data (400 MHz, CDCl₃)
The proton spectrum is characterized by a distinct vinyl proton and the desymmetrization of the

ring methylene protons due to the double bond.
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Shift (δ, ppm) Multiplicity Integration Assignment
Structural
Insight

5.62 – 5.59 Multiplet (m) 1H C=CH (C2-H)

The vinyl proton

is deshielded by

the double bond

but less so than

in acyclic enones

due to ring strain

and electron-rich

nature.

4.18
Broad Singlet /

Multiplet
2H CH₂-OH (C1'-H)

Characteristic

shift for allylic

hydroxymethyl

protons.

Deshielded by

Oxygen and the

adjacent π-

system.[1]

2.39 – 2.27 Multiplet (m) 4H
Ring Allylic CH₂

(C3-H, C5-H)

Protons adjacent

to the double

bond (C3 and

C5) appear as a

complex

envelope due to

coupling with the

vinyl proton and

homoallylic

protons.

1.96 – 1.86 Multiplet (m) 2H Ring Homoallylic

CH₂ (C4-H)

The "top"

methylene of the

envelope,

furthest from the

functional

groups,
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appearing most

upfield.

~1.7 - 2.5 Broad Singlet 1H -OH

Variable position

depending on

concentration

and water

content.

Disappears with

D₂O shake.

Expert Insight: The vinyl proton at ~5.60 ppm is a crucial diagnostic. If this peak is absent, the

double bond has been hydrogenated (impurity: cyclopentylmethanol). If shifted significantly

downfield (>6.5 ppm), check for oxidation to the aldehyde (1-cyclopentenecarbaldehyde).

¹³C NMR Data (100 MHz, CDCl₃)
The carbon spectrum confirms the presence of a trisubstituted double bond and the primary

alcohol carbon.
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Shift (δ, ppm) Type (DEPT) Assignment Notes

140.8 C (Quaternary) C1 (=C-CH₂OH)

The ipso-carbon

bearing the

hydroxymethyl group.

Downfield due to

double bond and

substituent effect.[1]

121.3 CH C2 (=CH-)
The unsubstituted

vinyl carbon.

62.7 CH₂ CH₂-OH
Diagnostic peak for

primary allylic alcohol.

32.3 CH₂ C3/C5 (Allylic)
Ring carbons adjacent

to the double bond.

32.1 CH₂ C3/C5 (Allylic)

Distinct from C3/C5

due to slight

asymmetry or close

proximity.

23.0 CH₂ C4 (Homoallylic)

The methylene carbon

furthest from the

double bond.

Infrared (IR) Spectroscopy
FT-IR analysis is excellent for a quick assessment of functional groups and water content.
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Wavenumber
(cm⁻¹)

Intensity Assignment Description

3300 – 3350 Strong, Broad O-H Stretch

Characteristic H-

bonded alcohol

stretch. Sharpens if

dilute.

3040 – 3060 Weak =C-H Stretch

sp² C-H stretch, often

appearing as a

shoulder on the alkyl

bands.

2850 – 2950 Strong C-H Stretch
sp³ C-H stretching of

the ring methylenes.

1650 – 1660 Medium/Weak C=C Stretch

The alkene stretch.

Weak due to the

symmetry of the ring

but visible.

1000 – 1050 Strong C-O Stretch
Primary alcohol C-O

stretching vibration.

Mass Spectrometry (MS) Analysis
The mass spectrum (EI, 70 eV) follows a fragmentation pattern typical of cyclic allylic alcohols,

dominated by the loss of water and the hydroxymethyl group.

Fragmentation Pathway
Molecular Ion (M⁺): m/z 98 (Often weak).

Base Peak: Often m/z 67 or 79 depending on conditions.

Key Fragments:

m/z 80: [M - H₂O]⁺ (Loss of water, dehydration).

m/z 67: [M - CH₂OH]⁺ (Loss of hydroxymethyl radical, formation of cyclopentenyl cation).
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m/z 31: [CH₂OH]⁺ (Characteristic primary alcohol fragment).

Molecular Ion (M+)
m/z 98

[M - H2O]+
m/z 80

- 18 (H2O)

[M - CH2OH]+
m/z 67

- 31 (CH2OH)

[CH2OH]+
m/z 31

Alpha Cleavage

Click to download full resolution via product page

Caption: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Experimental Protocol: Sample Preparation
To ensure reproducibility of the data presented above, follow this preparation protocol:

NMR Preparation:

Dissolve 10-15 mg of 1-Cyclopentene-1-methanol in 0.6 mL of CDCl₃ (containing 0.03%

TMS as internal standard).

Filter through a small cotton plug if any turbidity (inorganic salts) is observed.

Note: If the OH peak is broad or obscuring other signals, add 1 drop of D₂O and shake to

exchange the proton.

IR Preparation:

Neat Oil: Place 1 drop between NaCl or KBr plates (thin film).

ATR: Place 1 drop directly on the diamond/ZnSe crystal. Ensure the background is

subtracted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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